D-Lyxose-1-C-d
Overview
Description
D-Lyxose-1-C-d is a rare sugar, specifically a pentose, which is a monosaccharide containing five carbon atoms It is an aldose, meaning it has an aldehyde group
Mechanism of Action
Target of Action
The primary target of D-Lyxose-1-C-d is the enzyme D-Lyxose Isomerase . This enzyme has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . It plays a crucial role in the isomerization reactions involving D-Lyxose .
Mode of Action
D-Lyxose Isomerase catalyzes the reversible isomerization reaction between D-Lyxose and D-Xylulose, as well as D-Fructose and D-Mannose . This enzyme is highly specific for the substrate D-Lyxose, showing less than 2% activity towards Mannose and other substrates reported for Lyxose Isomerases .
Biochemical Pathways
The action of D-Lyxose Isomerase affects the biochemical pathways involving the conversion of D-Lyxose to D-Xylulose and vice versa . These conversions are part of the broader carbohydrate metabolism, impacting the production and utilization of these sugars in various biological processes.
Pharmacokinetics
The enzymatic conversion of d-lyxose to d-xylulose by d-lyxose isomerase suggests that this compound may be metabolized in organisms that express this enzyme .
Result of Action
The action of this compound via D-Lyxose Isomerase results in the production of D-Xylulose from D-Lyxose . This conversion can impact various biological processes, given the role of these sugars in metabolism.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the D-Lyxose Isomerase from Thermofilum species shows activity above 95°C and retains 60% of its activity after 60 min incubation at 80°C . It is also stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile, and DMSO . These properties suggest that the action of this compound can be influenced by temperature and solvent conditions.
Biochemical Analysis
Biochemical Properties
D-Lyxose-1-C-d plays a significant role in biochemical reactions, particularly in the isomerization processes. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose. This enzyme is highly specific for this compound, showing minimal activity towards other substrates . The interaction between this compound and D-lyxose isomerase involves binding at the active site, where the enzyme facilitates the conversion of the sugar into its isomeric form. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of D-lyxose isomerase, where it undergoes isomerization to form D-xylulose. This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the specificity and efficiency of the reaction . Additionally, this compound may inhibit or activate other enzymes involved in carbohydrate metabolism, leading to alterations in metabolic flux and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Lyxose-1-C-d can be synthesized through enzymatic methods, which are preferred due to their high specificity and moderate reaction conditions. One common method involves the use of D-lyxose isomerase, an enzyme that catalyzes the reversible isomerization between D-lyxose and D-xylulose . This enzymatic conversion is favored over chemical synthesis due to its efficiency and sustainability.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as certain strains of bacteria and fungi are used to produce the enzyme D-lyxose isomerase, which then catalyzes the conversion of substrates like D-xylulose to this compound .
Chemical Reactions Analysis
Types of Reactions: D-Lyxose-1-C-d undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Isomerization: The compound can be isomerized to other sugars such as D-xylulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Isomerization: Enzymatic isomerization using D-lyxose isomerase under moderate temperature and pH conditions.
Major Products:
Oxidation: Produces D-lyxonic acid.
Reduction: Produces D-lyxitol.
Isomerization: Produces D-xylulose.
Scientific Research Applications
D-Lyxose-1-C-d has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other rare sugars and complex carbohydrates.
Biology: Studied for its role in metabolic pathways and its potential as a functional sugar with health benefits.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of low-calorie sweeteners and nutraceuticals.
Comparison with Similar Compounds
D-Xylose: Another pentose sugar, but differs in the position of the hydroxyl group on the second carbon.
D-Ribose: A pentose sugar that is a key component of RNA.
D-Arabinose: Similar structure but differs in the configuration of the hydroxyl groups.
Uniqueness: D-Lyxose-1-C-d is unique due to its specific configuration and its ability to be converted into other rare sugars through enzymatic reactions.
Properties
IUPAC Name |
(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-BDORMWJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.